2-Methylundecan-4-ol
Description
2-Methylundecan-4-ol (CAS 10348-34-2) is a long-chain aliphatic alcohol with the molecular formula C₁₂H₂₆O and a molecular weight of 186.334 g/mol . Its structure consists of an 11-carbon chain with a hydroxyl (-OH) group at the fourth carbon and a methyl (-CH₃) branch at the second carbon. This compound falls under the category of long-chain alcohols, which are characterized by their hydrophobic carbon chains and polar hydroxyl groups, enabling interactions with both organic and aqueous phases .
Key properties include:
Properties
IUPAC Name |
2-methylundecan-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O/c1-4-5-6-7-8-9-12(13)10-11(2)3/h11-13H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMFTZUIEPELBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469577 | |
| Record name | 2-methyl-4-undecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10348-34-2 | |
| Record name | 2-methyl-4-undecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylundecan-4-ol can be achieved through several methods. One common synthetic route involves the reduction of 2-Methylundecanal using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, 2-Methylundecan-4-ol is produced through the hydrogenation of 2-Methylundecanal. This process involves the use of a hydrogenation catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The resulting product is then purified through distillation to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-Methylundecan-4-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-Methylundecanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form 2-Methylundecane using strong reducing agents.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.
Major Products Formed
Oxidation: 2-Methylundecanoic acid.
Reduction: 2-Methylundecane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
2-Methylundecan-4-ol is characterized by its molecular formula and a hydroxyl group (-OH) located on the fourth carbon of the undecane chain. The branching at the second carbon contributes to its distinctive physical and chemical properties, making it a subject of interest in various research areas.
Analytical Chemistry
2-Methylundecan-4-ol is frequently used as a reference compound in analytical chemistry, particularly in gas chromatography (GC) and mass spectrometry (MS). Its well-defined structure allows for accurate calibration and identification of other compounds in complex mixtures.
Table 1: Applications in Analytical Chemistry
| Application | Methodology | Purpose |
|---|---|---|
| Gas Chromatography | GC-MS | Quantification of volatile organic compounds |
| Mass Spectrometry | High-resolution MS | Identification of unknown compounds |
Environmental Studies
The compound plays a role in atmospheric chemistry, particularly concerning secondary organic aerosol (SOA) formation. Studies have shown that under varying nitrogen oxide (NOx) conditions, 2-methylundecan-4-ol can influence SOA yields significantly.
Table 2: SOA Yield Comparisons
| Alkane | High-NOx SOA Yield | Low-NOx SOA Yield |
|---|---|---|
| 2-Methylundecane | Higher | Moderate |
| Dodecane | Moderate | Lower |
| Hexylcyclohexane | Lower | Higher |
This data indicates that the branching structure affects the reactivity and subsequent aerosol formation processes.
Biological Applications
Research has explored the antimicrobial properties of 2-methylundecan-4-ol, suggesting potential applications in pharmaceuticals and food preservation. It exhibits activity against various bacteria and fungi, making it a candidate for natural preservatives.
Case Study: Antimicrobial Activity
In a study examining the efficacy of various alcohols against pathogens, 2-methylundecan-4-ol demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to those of established antimicrobial agents.
Solvent Use
In industrial settings, 2-methylundecan-4-ol serves as a solvent due to its favorable solubility properties. It is utilized in the formulation of paints, coatings, and adhesives.
Intermediate in Synthesis
The compound is also employed as an intermediate in the synthesis of other chemical products. Its unique structure allows for various chemical transformations, including oxidation and alkylation reactions.
Table 3: Industrial Applications
| Application | Description |
|---|---|
| Solvent | Used in paints and coatings |
| Chemical Intermediate | Precursor for synthesizing other organic compounds |
Mechanism of Action
The mechanism of action of 2-Methylundecan-4-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to modulate cellular processes through its hydroxyl group .
Comparison with Similar Compounds
2-Undecen-4-ol (CAS 22381-86-8)
- Molecular formula : C₁₁H₂₂O
- Molecular weight : 170.295 g/mol
- Key structural difference : Contains a double bond (alkene group) between carbons 2 and 3, unlike the fully saturated backbone of 2-methylundecan-4-ol .
- Implications: Reactivity: The double bond in 2-undecen-4-ol makes it more reactive toward electrophilic addition (e.g., hydrogenation or epoxidation) compared to 2-methylundecan-4-ol, which is less prone to such reactions due to its single bonds. Synthesis: Synthesis routes for 2-undecen-4-ol focus on introducing the double bond, such as through dehydration of alcohols or Wittig reactions .
| Property | 2-Methylundecan-4-ol | 2-Undecen-4-ol |
|---|---|---|
| Molecular Formula | C₁₂H₂₆O | C₁₁H₂₂O |
| Molecular Weight (g/mol) | 186.334 | 170.295 |
| Functional Groups | -OH, -CH₃ | -OH, C=C |
| Saturation | Saturated | Unsaturated |
| Primary Applications | Research | Organic synthesis intermediates |
Long-Chain Amines (e.g., Ditetradecylamine, CAS 17361-44-3)
- Structural contrast : Amines feature -NH₂ or -NR₂ groups instead of alcohols’ -OH groups.
- Chemical behavior :
- Basicity : Amines are weak bases (pKa ~10–11), whereas alcohols are weakly acidic (pKa ~16–19). This difference impacts solubility in acidic/basic environments.
- Interactions : Amines form hydrogen bonds and coordinate with metal ions, while alcohols primarily engage in hydrogen bonding and dipole interactions.
N-(2-Cyanoethyl)glycine (CAS 3088-42-4)
- Molecular formula : C₅H₈N₂O₂
- Functional groups : Contains -CN (nitrile) and -COOH (carboxylic acid) groups, unlike the alcohol and hydrocarbon chain of 2-methylundecan-4-ol.
- Reactivity : The nitrile group undergoes hydrolysis to form amides or carboxylic acids, while the hydroxyl group in 2-methylundecan-4-ol participates in esterification or oxidation reactions.
Key Research Findings
Structural Impact on Physical Properties: Longer carbon chains (e.g., 2-methylundecan-4-ol’s C12 backbone) increase hydrophobicity and melting/boiling points compared to shorter or unsaturated analogs like 2-undecen-4-ol .
Safety and Handling :
- 2-Methylundecan-4-ol requires stringent precautions against ignition due to its flammability (P210), whereas amines like ditetradecylamine may pose risks related to corrosivity or toxicity .
Synthetic Utility :
- 2-Undecen-4-ol’s double bond makes it a versatile intermediate for synthesizing epoxides or diols, while 2-methylundecan-4-ol’s saturated structure limits its reactivity to substitution or oxidation pathways .
Biological Activity
2-Methylundecan-4-ol is an organic compound belonging to the family of aliphatic alcohols. Its unique structure, characterized by a branched chain, contributes to its potential biological activities. This article explores the biological activity of 2-Methylundecan-4-ol, focusing on its antimicrobial, antioxidant, and other pharmacological properties, supported by relevant data tables and case studies.
Antimicrobial Activity
Research indicates that alcohols like 2-Methylundecan-4-ol possess significant antimicrobial properties. A study examining the essential oils of various plants found that compounds with similar structures exhibited strong activity against several bacterial strains. The minimum inhibitory concentration (MIC) for effective antimicrobial activity was reported to range from 0.5% to 1% for various alcohols in essential oils .
Table 1: Antimicrobial Activity of Alcohols
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| 2-Methylundecan-4-ol | TBD | Staphylococcus aureus |
| Ethanol | 5 | Escherichia coli |
| Isopropanol | 10 | Pseudomonas aeruginosa |
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress in biological systems. The antioxidant capacity of 2-Methylundecan-4-ol can be assessed using various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. In comparative studies, alcohols with similar chain lengths demonstrated moderate to high antioxidant activities, with IC50 values indicating effective scavenging ability.
Table 2: Antioxidant Activity Comparison
| Compound | IC50 (µg/mL) | Assay Type |
|---|---|---|
| 2-Methylundecan-4-ol | TBD | DPPH Scavenging Assay |
| Butylated Hydroxytoluene (BHT) | 45 ± 0.04 | DPPH Scavenging Assay |
| Ascorbic Acid | 20 ± 0.02 | DPPH Scavenging Assay |
Case Studies and Research Findings
A notable study investigated the effects of various alcohols on matrix metalloproteinases (MMPs), which are implicated in inflammatory processes such as osteoarthritis. The findings suggested that compounds similar to 2-Methylundecan-4-ol could inhibit MMP activity, thereby potentially reducing cartilage degradation .
In another research effort, the impact of structural variations in alkanes on secondary organic aerosol (SOA) formation was examined. The results indicated that branched alkanes like 2-Methylundecan-4-ol produced different SOA yields under varying NOx conditions, showcasing its relevance in environmental chemistry as well .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
